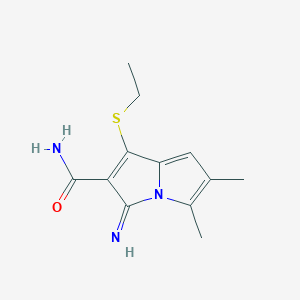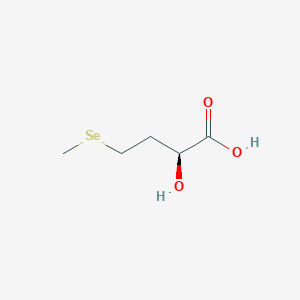
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- is an organic compound with the molecular formula C5H10O3Se. It is a derivative of butanoic acid, where a hydroxy group and a methylseleno group are attached to the carbon chain. This compound is known for its unique properties due to the presence of selenium, an element that plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct placement of the selenium atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes, where the reaction conditions are optimized for yield and purity. The use of advanced techniques such as chromatography and crystallization helps in the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The selenium atom can be reduced to form different selenium-containing compounds.
Substitution: The hydroxy and methylseleno groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a selenol compound .
Aplicaciones Científicas De Investigación
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound is studied for its role in selenoprotein synthesis and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of oxidative stress and inflammation.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenium atom plays a key role in these interactions, often participating in redox reactions that modulate cellular functions. The compound can influence pathways related to oxidative stress, inflammation, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar biological functions.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- is unique due to its specific structure, which combines the properties of butanoic acid with the biological activity of selenium. This combination makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
873660-46-9 |
|---|---|
Fórmula molecular |
C5H10O3Se |
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C5H10O3Se/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Clave InChI |
WEOCERHBAGGBBP-BYPYZUCNSA-N |
SMILES isomérico |
C[Se]CC[C@@H](C(=O)O)O |
SMILES canónico |
C[Se]CCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
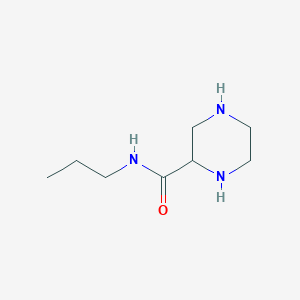
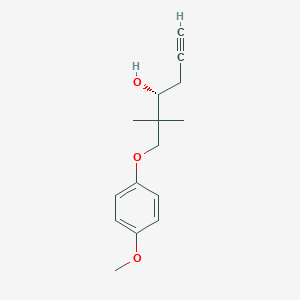
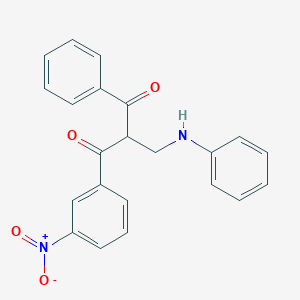
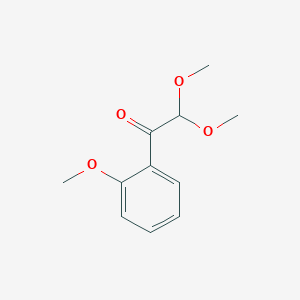
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)

![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)

![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
